3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(14-2-1-11-22-14)20-9-7-19(8-10-20)15-6-5-13(17-18-15)12-3-4-12/h1-2,5-6,11-12H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRGWXWWOAZFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Variations
The pyridazine core is a common scaffold in bioactive molecules. However, substitutions on the core and piperazine ring significantly alter properties:
- Triazolo[4,3-b]pyridazine Core: Compound 2 () replaces pyridazine with a triazolo-pyridazine core, increasing rigidity and molecular weight.
- Chloropyridazine Derivatives : Compounds like 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine () use chloro-substituted pyridazine as intermediates for further functionalization, enabling diverse pharmacological profiles .
Piperazine Substituent Diversity
Piperazine modifications are critical for target engagement:
- Carbonyl vs. Sulfonyl Groups : The furan-2-carbonyl group in the target compound contrasts with sulfonyl (e.g., Compound 2) or aryl (e.g., 2-fluorophenyl in ) substituents. Carbonyl groups may enhance hydrogen-bonding interactions, while sulfonyl groups increase hydrophobicity .
Comparative Data Table
*Estimated based on analog BK67143 (C17H18FN5O = 327.36); replacing fluorine with oxygen reduces weight minimally.
Biological Activity
3-Cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine (CAS Number: 2380177-74-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 232.28 g/mol. The structure features a cyclopropyl group, a furan moiety, and a piperazine ring, which are critical for its biological activity.
Research indicates that compounds similar to this compound often exhibit their biological effects through interactions with specific biological targets such as enzymes and receptors. For instance, piperazine derivatives have been shown to modulate neurotransmitter systems, which can lead to neuropharmacological effects .
Antimicrobial Activity
Studies have demonstrated that derivatives containing piperazine and furan groups possess significant antimicrobial properties. For example, compounds with similar structures have been evaluated against various bacterial strains and have shown promising results in inhibiting growth .
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Similar Piperazine Derivative | S. aureus | 18 |
Anticancer Potential
The anticancer activity of pyridazine derivatives has been explored in various studies. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cell lines by interfering with cell cycle progression and promoting caspase activation .
Case Study : A study evaluated the cytotoxic effects of a related compound on ovarian cancer cells, reporting an IC50 value of 12 µM, indicating potent activity against tumor cells while showing minimal toxicity towards normal cells.
Neuropharmacological Effects
Piperazine derivatives are known for their neuroactive properties. Research indicates that these compounds can act as serotonin receptor modulators, which may contribute to their anxiolytic and antidepressant effects. A compound similar to this compound was tested in animal models for anxiety reduction, showing significant behavioral changes consistent with reduced anxiety levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
